molecular formula C13H12F3N3O2 B2533640 Ethyl 5-methyl-2-(4-(trifluoromethyl)phenyl)-2h-1,2,3-triazole-4-carboxylate CAS No. 870788-48-0

Ethyl 5-methyl-2-(4-(trifluoromethyl)phenyl)-2h-1,2,3-triazole-4-carboxylate

Cat. No.: B2533640
CAS No.: 870788-48-0
M. Wt: 299.253
InChI Key: ZGYMSWXOVRTABO-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(4-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-(trifluoromethyl)phenyl group at position 2, and an ethyl ester at position 4. The trifluoromethyl (CF₃) group is a strongly electron-withdrawing substituent, enhancing the compound’s lipophilicity and metabolic stability, making it attractive for pharmaceutical and agrochemical applications . The ethyl ester moiety improves solubility in organic solvents, facilitating synthetic modifications.

Properties

IUPAC Name

ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-3-21-12(20)11-8(2)17-19(18-11)10-6-4-9(5-7-10)13(14,15)16/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYMSWXOVRTABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(N=C1C)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-2-(4-(trifluoromethyl)phenyl)-2h-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts under mild conditions. The starting materials, such as ethyl 5-methyl-2-alkyne and 4-(trifluoromethyl)phenyl azide, are reacted in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(4-(trifluoromethyl)phenyl)-2h-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often requiring catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

Biological Activities

Ethyl 5-methyl-2-(4-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Activity

Research has indicated that compounds within the triazole family can demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit various microorganisms effectively. The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Triazole derivatives are being investigated for their anticancer properties. This compound may interact with specific cellular targets involved in cancer proliferation and survival pathways. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways associated with diseases. This enzymatic inhibition could lead to therapeutic applications in managing conditions like diabetes or obesity by regulating metabolic processes .

Case Studies

  • Antimicrobial Efficacy :
    A study published in RSC Advances demonstrated that triazole derivatives exhibited varying degrees of antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. This compound was among the compounds tested and showed promising results .
  • Anticancer Research :
    In a research article examining the effects of triazole compounds on cancer cell lines, it was noted that this compound exhibited cytotoxic effects against specific cancer types. The study highlighted its potential as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-(4-(trifluoromethyl)phenyl)-2h-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects

  • Trifluoromethyl (CF₃) : Present in the target compound and derivatives, CF₃ significantly enhances lipophilicity (logP) and resistance to oxidative metabolism compared to methoxy (EMPC) or chloro () groups .
  • Methyl vs.
  • Triazole Isomerism : 1,2,3-Triazoles (target, EMPC) exhibit greater ring strain and dipole moments than 1,2,4-triazoles (), influencing intermolecular interactions and stability .

Biological Activity

Ethyl 5-methyl-2-(4-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate (CAS Number: 870788-48-0) is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H12F3N3O2C_{13}H_{12}F_3N_3O_2, with a molar mass of 299.25 g/mol. The compound features a triazole ring, which is often associated with diverse biological activities including anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit promising anticancer properties. For instance, derivatives of triazoles have been shown to induce apoptosis in cancer cell lines. A study highlighted that certain triazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Triazole AA54949.85Apoptosis Induction
Triazole BMCF726Cell Cycle Arrest
Ethyl TriazoleHCT11630Anti-proliferative

Anti-inflammatory Effects

Triazoles have also been studied for their anti-inflammatory properties. Research indicates that compounds with trifluoromethyl substitutions can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In particular, this compound has shown potential in reducing inflammation markers in vitro .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It disrupts the cell cycle at various phases, particularly G1 and G2/M phases.
  • Inhibition of Kinases : Some studies suggest that triazole derivatives can inhibit specific kinases involved in cancer progression.

Case Studies

Several case studies have documented the efficacy of triazole derivatives:

  • Study on Lung Cancer : A derivative similar to this compound was tested against A549 lung cancer cells and demonstrated significant growth inhibition with an IC50 of approximately 30 µM.
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a reduction in paw edema and decreased levels of TNF-alpha and IL-6, suggesting a strong anti-inflammatory effect.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-methyl-2-(4-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate?

The synthesis typically involves cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted ketones or esters. For example, a two-step process may include:

  • Step 1 : Reacting 4-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate under acidic conditions to form the triazole core.
  • Step 2 : Functionalizing the triazole via esterification or alkylation. Purification often employs silica gel chromatography (EtOAc/hexane gradients) .
    Critical parameters include reaction temperature (70–100°C), solvent choice (DMF or toluene), and catalyst use (e.g., K₂CO₃ for deprotonation) .

Q. How is the compound’s structure validated experimentally?

  • X-ray crystallography : Single-crystal diffraction data refined using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). SHELX workflows involve data integration (via SAINT), absorption correction (SADABS), and refinement with restraints for disordered groups .
  • Spectroscopy : ¹H/¹³C NMR (δ ~7.5–8.5 ppm for aromatic protons, δ 1.3–4.4 ppm for ethyl/methyl groups) and high-resolution MS (exact mass: 315.0832 g/mol) confirm molecular identity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to toluene .
  • Catalyst optimization : Transition-metal catalysts (e.g., CuI) may improve cyclization efficiency in triazole formation.
  • Byproduct analysis : LC-MS identifies impurities (e.g., unreacted hydrazine or ester intermediates), guiding column chromatography optimization .

Q. How are crystallographic data discrepancies resolved during refinement?

  • Handling disorder : Use SHELXL’s PART/SUMP instructions to model split positions for flexible groups (e.g., ethyl ester moieties) .
  • Twinning detection : Employ PLATON’s TWINABS for twinned data. Refinement with BASF parameters adjusts scale factors for twin domains .
  • Hydrogen bonding networks : Validate via Mercury’s hydrogen-bond analysis, ensuring geometric restraints align with intermolecular interactions .

Q. What advanced analytical methods quantify trace impurities in the compound?

  • LC-MS/MS : Using a C18 column (ACN/water gradient) with ESI+ ionization detects impurities at <0.1% levels. Fragmentation patterns differentiate regioisomers .
  • Dynamic NMR : Resolves rotational barriers in the triazole ring (e.g., variable-temperature ¹H NMR at 298–343 K) to assess conformational stability .

Q. How do electronic effects of the trifluoromethyl group influence reactivity?

  • DFT calculations : Gaussian-based simulations (B3LYP/6-31G*) reveal the CF₃ group’s electron-withdrawing effect, which stabilizes the triazole ring and directs electrophilic substitution to the 5-position .
  • Hammett studies : Correlate substituent σ values with reaction rates (e.g., SNAr reactions) to predict regioselectivity in derivative synthesis .

Data Contradiction Analysis

1. Conflicting crystallographic parameters for similar triazole derivatives
Discrepancies in bond lengths (e.g., C-N triazole bonds varying by ±0.02 Å) may arise from:

  • Refinement software differences : SHELXL vs. CRYSTALPAK yield slight variations in thermal displacement models .
  • Temperature effects : Low-temperature (100 K) data collection reduces thermal motion artifacts compared to room-temperature studies .
    Resolution : Cross-validate using invariants (e.g., Hirshfeld surface analysis) and deposit raw data to the Cambridge Structural Database for peer benchmarking .

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